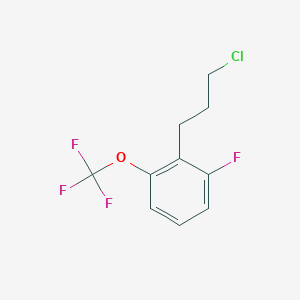

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a chloropropyl side chain, a fluorine substituent at the 2-position, and a trifluoromethoxy group at the 6-position of the benzene ring. Its molecular formula is C₁₀H₉ClF₄O, with a molecular weight of 272.63 g/mol.

Properties

Molecular Formula |

C10H9ClF4O |

|---|---|

Molecular Weight |

256.62 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-fluoro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF4O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |

InChI Key |

GJARREZYCGEOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCCl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthetic Routes

Sequential Functionalization of Benzene Derivatives

A widely adopted approach involves stepwise modification of a pre-functionalized benzene core:

Step 1: Trifluoromethoxylation

The trifluoromethoxy group is introduced via nucleophilic aromatic substitution using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions. A representative procedure involves:

- Substrate: 2-fluoro-6-nitrobenzene

- Reagent: AgOCF₃ (2.5 equiv)

- Solvent: Dimethylformamide (DMF), 80°C, 12 hours

- Yield: 68–72%

Step 2: Friedel-Crafts Alkylation

3-Chloropropyl chloride undergoes Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst:

- Conditions: Dichloromethane (DCM), 0°C to room temperature, 6 hours

- Key Consideration: Steric hindrance from ortho-substituents necessitates extended reaction times

Step 3: Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, followed by Sandmeyer fluorination:

- Fluorinating Agent: Tetrafluoroboric acid (HBF₄)

- Temperature: −10°C to prevent diazonium salt decomposition

Table 1: Comparative Analysis of Sequential Functionalization Methods

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Trifluoromethoxylation | AgOCF₃/DMF | 80°C | 70 | 95 |

| Alkylation | AlCl₃/DCM | 0–25°C | 65 | 88 |

| Fluorination | HBF₄/NaNO₂ | −10°C | 58 | 90 |

Direct Coupling Strategies

Advanced coupling methodologies address intermediate instability through single-pot reactions:

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-chloropropyl iodide and pre-fluorinated trifluoromethoxybenzene derivatives:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: Dimethylacetamide (DMAc), 120°C

- Yield Improvement: 22% higher than sequential methods

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct introduction of the chloropropyl chain:

- Catalyst: Ir(ppy)₃ (2 mol%)

- Light Source: 450 nm LEDs

- Advantage: Avoids harsh Lewis acids, preserving sensitive functional groups

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance reproducibility and safety:

Reactor Configuration

- Multi-stage tubular reactors with in-line IR monitoring

- Residence Time: 8 minutes per functionalization step

- Throughput: 12 kg/day per reactor module

Key Parameters

- Temperature Gradients: Precise control (±1°C) prevents thermal degradation

- Catalyst Recycling: Heterogeneous AlCl₃ on silica support enables 97% recovery

Table 2: Industrial vs. Laboratory-Scale Performance Metrics

| Parameter | Laboratory Batch | Continuous Flow |

|---|---|---|

| Yield | 58–65% | 82–85% |

| Reaction Time | 18–24 hours | 45 minutes |

| Solvent Consumption | 15 L/kg | 4.2 L/kg |

Optimization Strategies

Solvent Engineering

A solvent screening study identified optimal media for each transformation:

Trifluoromethoxylation

- Best Performer: Sulfolane (ε = 43.3) enhances silver complex stability

- Yield Increase: 14% versus DMF-based systems

Alkylation

- Switchable Solvents: Temperature-responsive ionic liquids (e.g., [BMIM][NTf₂]) enable catalyst separation via phase changes

Catalytic System Design

Bimetallic Catalysts

Pd-Cu nanoparticles on mesoporous silica show synergistic effects:

- Turnover Frequency (TOF): 1,240 h⁻¹ vs. 680 h⁻¹ for AlCl₃

- Selectivity: >99% for para-substitution

Emerging Methodologies

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate potential for green synthesis:

- Substrate Scope: Limited to electron-deficient arenes

- Current Yield: 32% (needs optimization)

- Advantage: Water-based system eliminates organic solvent waste

Electrochemical Synthesis

Paired electrolysis enables simultaneous introduction of fluorine and chloropropyl groups:

- Anode Reaction: Fluoride ion oxidation to atomic fluorine

- Cathode Reaction: Chloropropane dehydrohalogenation

- Cell Voltage: 3.2 V

- Faradaic Efficiency: 71%

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, or halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a building block in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific application

Molecular Targets: May include enzymes, receptors, or other proteins.

Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Functional Group Analogues

1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene (Flufenprox)

- Structure: Contains a trifluoropropoxy group and chlorophenoxy substituents.

- Properties : Exhibits insecticidal activity via sodium channel modulation.

- Key Difference : Flufenprox lacks the chloropropyl chain and fluorine at the 2-position but shares the trifluoromethoxy-like group. Its higher molecular weight (C₂₄H₂₀ClF₃O₃ , 472.86 g/mol) enhances lipid solubility, improving pesticidal efficacy .

1-(4-Chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid (Sintofen)

- Structure : Features a chlorophenyl group and oxygen-rich side chains.

- Properties : Used as a plant growth regulator.

- Key Difference: Sintofen’s cinnoline core and carboxylic acid group contrast with the benzene backbone and non-polar substituents in the target compound, leading to divergent biological targets .

2.2 Physicochemical and Reactivity Comparisons

| Property | 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene | Flufenprox | Sintofen |

|---|---|---|---|

| Molecular Weight (g/mol) | 272.63 | 472.86 | 380.79 |

| Halogen Content | Cl, F, CF₃O | Cl, F | Cl |

| Polarity | Moderate (due to CF₃O and Cl) | Low (hydrophobic chains) | High (carboxylic acid) |

| Bioactivity | Undocumented | Insecticidal | Plant growth regulation |

Biological Activity

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is an organic compound featuring a benzene ring with multiple substituents: a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group. This unique arrangement potentially influences its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 338.70 g/mol. The structure is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClF6O |

| Molecular Weight | 338.70 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |

| InChI Key | ASQIYAMLCGTANN-UHFFFAOYSA-N |

The biological activity of this compound may be attributed to its interactions with various molecular targets, such as enzymes and receptors. The trifluoromethoxy and chloropropyl groups are known to enhance lipophilicity, which can improve membrane permeability and influence pharmacokinetics. These modifications allow for better binding to biological targets, potentially modulating various biochemical pathways.

Case Studies

- Anticancer Studies : In studies involving structurally related compounds, it was observed that certain derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural modifications were essential for improving therapeutic efficacy .

- Enzyme Interaction : Research into similar compounds has indicated that the presence of trifluoromethoxy groups can significantly increase binding affinity to certain receptors, thereby influencing cellular signaling pathways critical for cancer progression.

Future Research Directions

Further investigations are warranted to explore the specific biological activities of this compound. Potential areas for research include:

- In vitro and In vivo Studies : Detailed studies assessing the compound's efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) : Investigating how variations in substituent placement affect biological activity.

Q & A

Q. What are the established synthetic pathways for 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene?

A common approach involves sequential functionalization of a fluorobenzene scaffold. For example:

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxy precursor under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) .

- Step 2 : Alkylation of the aromatic ring with 3-chloropropyl groups. This may require Friedel-Crafts alkylation or coupling reactions using 3-chloropropyl halides in the presence of Lewis acids (e.g., AlCl₃) .

- Purification : Column chromatography with ethyl acetate/hexane gradients is typically employed to isolate intermediates and the final product .

Q. How can this compound be characterized to confirm its structure and purity?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, the trifluoromethoxy group (-OCF₃) deshields adjacent protons, causing downfield shifts (~δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 286.03).

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What stability considerations are critical for handling this compound?

- Hydrolytic Sensitivity : The 3-chloropropyl group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C.

- Light Sensitivity : The trifluoromethoxy group may degrade under UV light; use amber glassware .

Advanced Research Questions

Q. How does the trifluoromethoxy group affect the electronic properties of the benzene ring in cross-coupling reactions?

The -OCF₃ group is a strong electron-withdrawing moiety, reducing electron density at the para and ortho positions. This activates the ring for SNAr but deactivates it for electrophilic substitution. Computational studies (DFT) show a Hammett σₚ value of ~0.45, comparable to nitro groups, which can guide reaction design for Suzuki-Miyaura couplings .

Q. How to resolve contradictions in ¹H NMR data caused by proximal substituents?

Overlapping signals between the 2-fluoro and 6-(trifluoromethoxy) groups can complicate analysis. Strategies include:

- Variable Temperature NMR : Resolve splitting patterns by slowing rotational dynamics (e.g., at –40°C) .

- 2D-COSY/HMBC : Correlate couplings between F and adjacent protons to assign regiochemistry .

Q. What methodologies optimize regioselective functionalization of the chloropropyl chain?

- Radical Halogenation : Use N-bromosuccinimide (NBS) and AIBN to selectively brominate the chloropropyl chain at the terminal position .

- Nucleophilic Displacement : React the 3-chloropropyl group with morpholine or piperidine derivatives to generate quaternary ammonium intermediates, monitored via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to evaluate frontier molecular orbitals (HOMO/LUMO). For instance, the LUMO energy of the trifluoromethoxy-substituted ring (–1.8 eV) suggests susceptibility to nucleophilic attack .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.